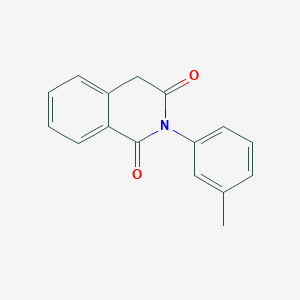

N-苄基-2-氯-N-(3-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

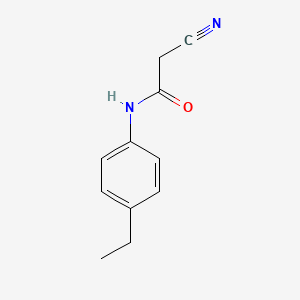

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. This compound is structurally related to various other acetamides that have been synthesized and studied for their molecular and electronic structures, as well as their physical and chemical properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acetylation reactions, where an amine is reacted with an acyl chloride in the presence of a catalyst or a base. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline and chloracetyl chloride, with anhydrous sodium acetate and methanol through acetylation, esterification, and ester interchange steps . Similarly, N-benzyl-2-chloro-N-(3-methylphenyl)acetamide could be synthesized through a comparable route, starting with the appropriate benzylamine and chloroacetyl chloride.

Molecular Structure Analysis

The molecular structure of acetamides is often investigated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the molecular and electronic structure of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide was characterized by these methods . The conformation of the N—H bond in acetamides can be syn or anti to other substituents on the aromatic ring, which can influence the overall molecular geometry and properties .

Chemical Reactions Analysis

Acetamides can undergo various chemical reactions, including silylation, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds . The reactivity of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide would likely be influenced by the electron-withdrawing chloro group and the electron-donating methyl and benzyl groups, affecting its behavior in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the polarity, dipole moment, and hydrogen bonding capabilities of the compound . The conformation of the molecule can also impact its vibrational frequencies, as seen in the spectroscopic investigations of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . These properties are crucial for understanding the behavior of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide in different environments and potential applications.

科学研究应用

土壤中的吸附和迁移 Peter and Weber (1985) 的研究探讨了包括N-苄基-2-氯-N-(3-甲基苯基)乙酰胺在内的乙酰胺在土壤中的吸附和迁移。他们的研究结果表明,土壤性质如有机质和粘土含量与乙酰胺的吸附呈正相关。

真菌代谢 Pothuluri等人(1997年)研究了真菌Cunninghamella elegans对乙酰胺的代谢。他们的研究 Metabolism of Metolachlor by the Fungus Cunninghamella elegans 深入探讨了真菌对这些化合物的生物转化过程。

晶体结构分析 Davis和Healy(2010年)在他们的研究中 N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide 分析了类似乙酰胺化合物的晶体结构。这项研究有助于理解这些化合物的分子构型。

除草活性 Coleman et al. (2000) 进行了一项关于乙酰胺的除草活性研究。该研究揭示了这些化合物的代谢过程以及它们作为除草剂的效果。

杀虫剂潜力 Olszewska等人(2011年)在他们的研究中 New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides 将乙酰胺的N-衍生物表征为潜在的杀虫剂。

光伏效率建模 在光伏效率领域,Mary等人(2020年)对 Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs 进行了研究。这项研究突出了乙酰胺类似物在染料敏化太阳能电池中的潜在应用。

安全和危害

The compound has several hazard statements including H302, H315, H318, and H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHCQUXRYRIDMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368734 |

Source

|

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

CAS RN |

38677-47-3 |

Source

|

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)

![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)